Sphaerobioside
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Overview
Description
Sphaerobioside is an isoflavonoid glycoside, a secondary metabolite found in several plant species such as Riosema tuberosum, Baptisia sphaerocarpa, Sphaerophysa salsula, Sphaeranthus indicus, and Sphaeranthus africanus . This compound possesses a diverse range of properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphaerobioside can be synthesized through various chemical reactions involving the glycosylation of genistein. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a glycosyl bromide in the presence of a Lewis acid catalyst like silver triflate .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sphaerobioside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Sphaerobioside has a wide range of scientific research applications, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Investigated for its role in inhibiting enzymes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of nutraceuticals and natural products.
Mechanism of Action
Sphaerobioside exerts its effects by inhibiting multiple enzymes and signaling pathways. It suppresses the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, it hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and the immune response . This compound can also trigger apoptosis and hinder cell proliferation in multiple cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Genistein-7-rhamnoglucoside: Another isoflavonoid glycoside with similar properties.
Hirsutissimiside B: Shares structural similarities and biological activities with Sphaerobioside.
Uniqueness
This compound is unique due to its diverse range of biological activities and its ability to inhibit multiple enzymes and signaling pathways. Its neuroprotective qualities and potential in enhancing cognitive function make it distinct from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQCIPHUIZGDLB-SEPMLUPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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